Piperazine-3,3,5,5-D4-N-t-BOC
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions on the piperazine ring .
Industrial Production Methods
Industrial production of Piperazine-3,3,5,5-D4-N-t-BOC follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and maintain the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Piperazine-3,3,5,5-D4-N-t-BOC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the piperazine ring.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can introduce new functional groups onto the piperazine ring .
Scientific Research Applications
Piperazine-3,3,5,5-D4-N-t-BOC is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Applied in the synthesis of complex molecules and as a building block in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Piperazine-3,3,5,5-D4-N-t-BOC involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes, making it a valuable tool in studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Piperazine-3,3,5,5-D4-N-t-BOC include:
- Piperazine-3,3,5,5-D4
- N-t-BOC-piperazine
- Piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
This compound is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, making it a valuable compound in multiple fields .
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
tert-butyl 3,3,5,5-tetradeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2 |
InChI Key |
CWXPZXBSDSIRCS-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1)([2H])[2H])C(=O)OC(C)(C)C)[2H] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.